"synthesis and characterization of 2,4,5-T isopropyl ester"
"synthesis and characterization of 2,4,5-T isopropyl ester"
An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5-T Isopropyl Ester
Executive Summary: This guide provides a comprehensive technical overview for the synthesis and analytical characterization of 2,4,5-T isopropyl ester (CAS No: 93-78-7).[1][2] It details the established two-step synthetic pathway, which involves a Williamson ether synthesis to form the sodium salt of 2,4,5-trichlorophenoxyacetic acid, followed by an acid-catalyzed esterification with isopropanol. The narrative emphasizes the causality behind experimental choices and outlines a self-validating system of protocols.
A critical focus is placed on the characterization of the final product using a suite of modern analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). This document is intended for researchers and scientists in relevant fields and underscores the significant historical context and safety considerations, particularly the unavoidable contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which led to the discontinuation of its use.[3][4]
Introduction
Isopropyl 2-(2,4,5-trichlorophenoxy)acetate, commonly known as 2,4,5-T isopropyl ester, is an ester derivative of the synthetic auxin herbicide 2,4,5-T.[2][5] Historically, it was used to control broadleaf and woody weeds.[2][3] The ester form is less soluble in water but more soluble in organic solvents and oils, which made it suitable for various herbicide formulations.[2][4]
Chemical Identity and Properties
The fundamental physicochemical properties of 2,4,5-T isopropyl ester are summarized in the table below.
| Property | Value | Source |
| CAS Number | 93-78-7 | [1][2] |
| Molecular Formula | C₁₁H₁₁Cl₃O₃ | [1][2][6] |
| Molecular Weight | 297.56 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 351.9°C at 760 mmHg | [1] |
| Melting Point | 45°C | [1] |
| Synonyms | Isopropyl 2,4,5-trichlorophenoxyacetate, Propan-2-yl (2,4,5-trichlorophenoxy)acetate | [2][5] |
Historical Context and Use
The parent compound, 2,4,5-T, and its esters were components of military herbicides, most notably Agent Orange, which was used as a defoliant during the Vietnam War.[3][7] Its use as a commercial herbicide in many countries, including the United States, was terminated by 1985 due to significant health and environmental concerns.[3][8]
Critical Safety Considerations: Dioxin (TCDD) Contamination
The primary reason for the ban and the extreme caution required when handling this compound is its contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). TCDD is an exceptionally toxic byproduct formed during the synthesis of the precursor 2,4,5-trichlorophenol, especially at high temperatures.[3][4] It is impossible to produce 2,4,5-T or its esters without some level of TCDD contamination.[3][4] TCDD is a known carcinogen, teratogen, and endocrine disruptor.[3][4] Therefore, all work with this compound must be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls to prevent any exposure.
Synthesis of 2,4,5-T Isopropyl Ester
The synthesis of phenoxyacetic acid esters is a well-established process in industrial chemistry. It typically proceeds in two main stages: the formation of the phenoxyacetate salt followed by esterification.
Underlying Chemical Principles
-
Williamson Ether Synthesis: The first stage involves the reaction of a sodium 2,4,5-trichlorophenoxide with sodium chloroacetate. The phenoxide acts as a nucleophile, displacing the chloride from the chloroacetate to form the sodium salt of 2,4,5-trichlorophenoxyacetic acid. This is a classic example of the Williamson ether synthesis.[3]
-
Fischer Esterification: The second stage is the esterification of the resulting carboxylic acid (after acidification of the salt) with isopropyl alcohol. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.[9] An efficient patented method describes the direct conversion of the wet sodium salt filter cake to the isopropyl ester, bypassing the isolation of the free acid.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,4,5-T Isopropyl Ester.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established chemical principles for phenoxy herbicide production.[3][9][10] Extreme caution and appropriate safety measures are mandatory.
Stage 1: Preparation of Sodium 2,4,5-Trichlorophenoxyacetate
-
Phenoxide Formation: In a suitable reaction vessel equipped with a stirrer and condenser, dissolve 2,4,5-trichlorophenol in an aqueous solution of sodium hydroxide. The reaction is exothermic.
-
Condensation: To this solution, add an aqueous solution of sodium chloroacetate. Heat the mixture under reflux for several hours to drive the condensation reaction to completion.
-
Isolation: Cool the reaction mixture. The sodium salt of 2,4,5-trichlorophenoxyacetic acid may precipitate. The solubility can be further decreased by adding sodium chloride.[9] The solid product is collected by filtration and washed to remove unreacted phenoxide. The resulting wet filter cake can be used directly in the next step.[9]
Stage 2: Esterification
-
Reaction Setup: Charge the wet filter cake of sodium 2,4,5-trichlorophenoxyacetate, a molar excess of isopropyl alcohol, and a catalytic amount of concentrated sulfuric acid into a reaction vessel equipped for distillation.
-
Reaction and Water Removal: Heat the mixture to reflux. The water present in the filter cake and the water formed during the esterification will co-distill with the isopropyl alcohol. This azeotropic removal of water drives the equilibrium towards the ester product.
-
Workup: After the reaction is complete (monitored by GC or TLC), cool the mixture. Neutralize the excess acid with a basic wash (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., magnesium sulfate). The final product can be purified by vacuum distillation to yield high-purity 2,4,5-T isopropyl ester.
Rationale and Optimization
-
Direct Use of Wet Cake: Using the wet sodium salt filter cake directly for esterification is a significant process economy, avoiding the need to isolate and dry the free acid intermediate, which saves time, energy, and materials.[9]
-
Acid Catalyst: Sulfuric acid serves a dual purpose: it protonates the carboxylic acid (formed in situ from the salt) and catalyzes the esterification reaction.
-
Azeotropic Distillation: The removal of water is crucial for achieving a high yield, as Fischer esterification is a reversible process.
Characterization and Quality Control
A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized 2,4,5-T isopropyl ester.
Analytical Workflow Diagram
Caption: Analytical workflow for product characterization.
Spectroscopic Analysis
The IR spectrum provides confirmation of the key functional groups.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic Ring |
| ~2980-2870 | C-H stretch | Isopropyl group (sp³ C-H) |
| ~1735 | C=O stretch | Ester (Key Peak) |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250-1100 | C-O stretch | Ester and Ether Linkage |
| ~800-600 | C-Cl stretch | Aryl Halide |
Note: Expected frequencies are based on standard IR correlation tables.[11][12]
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The following are predicted chemical shifts (in ppm) in a solvent like CDCl₃.
¹H NMR:
-
~6.9-7.5 ppm: Two singlets, corresponding to the two protons on the aromatic ring.
-
~5.1 ppm: A septet, corresponding to the single proton on the isopropyl group (-CH-).
-
~4.6 ppm: A singlet, corresponding to the two protons of the methylene group (-O-CH₂-C=O).
-
~1.3 ppm: A doublet, corresponding to the six equivalent protons of the two methyl groups of the isopropyl moiety (-CH(CH₃)₂).
¹³C NMR:
-
~168 ppm: Carbonyl carbon of the ester.
-
~140-150 ppm: Aromatic carbons bonded to oxygen and chlorine.
-
~115-130 ppm: Aromatic carbons bonded to hydrogen.
-
~70 ppm: Methine carbon of the isopropyl group (-CH-).
-
~66 ppm: Methylene carbon of the acetate group (-O-CH₂-).
-
~22 ppm: Methyl carbons of the isopropyl group.
Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 296/298/300 | Molecular Ion (M⁺) , showing the characteristic isotopic pattern for three chlorine atoms. |
| 254/256/258 | Loss of the isopropyl group (-C₃H₇). |
| 196/198/200 | 2,4,5-trichlorophenol fragment. |
Note: The NIST WebBook provides reference mass spectra for this compound.[6]
Chromatographic Analysis
Gas chromatography is the method of choice for assessing the purity of volatile esters like 2,4,5-T isopropyl ester.[13]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.
-
Detector: A Flame Ionization Detector (FID) can be used for purity assessment, while an Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds. For definitive identification, a Mass Spectrometer (MS) detector is used (GC-MS).[13][14]
-
Result: A pure sample will show a single major peak at a characteristic retention time. The peak area percentage can be used to estimate purity.
Conclusion
This guide has detailed a robust and historically relevant pathway for the synthesis of 2,4,5-T isopropyl ester. The procedure, rooted in fundamental organic reactions, is straightforward but demands stringent safety protocols due to the inherent risk of TCDD contamination. The outlined characterization workflow, employing a combination of spectroscopic and chromatographic techniques, provides a reliable framework for confirming the identity and assessing the purity of the final product. This comprehensive approach ensures that researchers can produce and validate this compound with a high degree of confidence and safety awareness.
References
- PESTICIDES Gas Chromatographic Determination of 2,4-D and 2,4,5-T and Their Derivatives in Commercial Formulations. (n.d.). Journal of Agricultural and Food Chemistry.
- The Production of Phenoxy Herbicides. (n.d.). IChemE.
- 2,4,5-T Isopropyl ester | 93-78-7. (n.d.). ECHEMI.
- Preparation method of phenoxycarboxylic acid herbicides. (n.d.).
- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2022). Frontiers in Plant Science.
- Determination of 2,4-D and 2,4,5-T As Simple Constituents and As Mixed Constituents in Commercial Ester Formulations. (1962).
- Method for synthesizing phenoxy carboxylate herbicide original medicine. (n.d.).
- 2,4,5-T Butoxyethyl ester. (n.d.). Restek.
- 2,4,5-T Isopropyl ester. (n.d.). NIST WebBook.
- 2,4,5-T Isopropyl ester | CAS 93-78-7. (n.d.). CymitQuimica.
- NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. (2019). CDC.
- Method of making isopropyl-2,4,5-trichlorophenoxyacetate. (n.d.).
- 2,4,5-T. (n.d.).
- 2,4,5-T and its salts and esters. (n.d.). Rotterdam Convention.
- Spectroscopy Infrared Spectra. (n.d.). University of Calgary.
- Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. (2015).
- Isopropyl ester of 2,4-D - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
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